molecular formula C12H18ClNO2 B1318918 4-(4-Methoxyphenoxy)piperidine hydrochloride CAS No. 333954-89-5

4-(4-Methoxyphenoxy)piperidine hydrochloride

Cat. No. B1318918
CAS RN: 333954-89-5
M. Wt: 243.73 g/mol
InChI Key: QNAZHUIQLCZUJB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4-(4-Methoxyphenoxy)piperidine hydrochloride is C12H18ClNO2 . Its average mass is 243.730 Da and its monoisotopic mass is 243.102600 Da . The InChI code for the compound is 1S/C12H17NO2.ClH/c1-14-10-2-4-11(5-3-10)15-12-6-8-13-9-7-12;/h2-5,12-13H,6-9H2,1H3;1H .


Physical And Chemical Properties Analysis

4-(4-Methoxyphenoxy)piperidine hydrochloride is a powder with a molecular weight of 243.73 . The compound is stored at room temperature .

Scientific Research Applications

Cognitive Function Improvement

  • Improving Cognitive Impairments: A study on a similar compound, FG-7080, showed potential in improving cognitive impairments caused by cholinergic dysfunction in rats. This suggests possible applications in addressing memory-related disorders (Miura et al., 1993).

Selective Estrogen Receptor Modulators

  • Estrogen Antagonist Potency: A derivative of the compound demonstrated substantial increase in estrogen antagonist potency, suggesting its potential use in conditions sensitive to estrogen levels (Palkowitz et al., 1997).

Molecular Analysis and Synthesis

  • Analysis and Synthesis in Pharmaceuticals: Research includes the synthesis of related compounds with potential pharmacological activities, such as central m-cholinoblocking and peripheral n-cholinoblocking actions (Gasparyan et al., 2009).

Metabolic Activity

  • Effect on Metabolism: The compound was studied for its effects on metabolism in obese rats, specifically in reducing food intake and weight gain (Massicot et al., 1985).

Polymer Chemistry

  • Use in Polymer Chemistry: Research on similar piperidine derivatives includes their application in copolymerization processes with potential industrial applications (Whelpley et al., 2022).

Neuroprotective Effects

  • Neuroprotection: Certain aryloxyethylamine derivatives, related to the compound, demonstrated significant neuroprotective activities, suggesting potential therapeutic applications in neurodegenerative diseases (Zhong et al., 2020).

Energy Expenditure Activation

  • Thermogenic Effects: The compound was studied for its ability to increase energy expenditure in rats, indicating its potential in managing obesity-related conditions (Massicot et al., 1985).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-(4-methoxyphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-14-10-2-4-11(5-3-10)15-12-6-8-13-9-7-12;/h2-5,12-13H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAZHUIQLCZUJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591173
Record name 4-(4-Methoxyphenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

333954-89-5
Record name Piperidine, 4-(4-methoxyphenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333954-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Methoxyphenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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